2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide
CAS No.:
Cat. No.: VC18895364
Molecular Formula: C20H22FN3O3S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22FN3O3S |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide |
| Standard InChI | InChI=1S/C20H22FN3O3S/c1-13(2)7-9-22-17(25)12-23-16-8-10-28-18(16)19(26)24(20(23)27)11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25) |
| Standard InChI Key | QCTFPGPJDKAQGW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide (C₂₀H₂₂FN₃O₃S) features three distinct components:
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Thieno[3,2-d]pyrimidine Core: A fused bicyclic system comprising a thiophene ring condensed with a pyrimidine ring, providing a planar scaffold for intermolecular interactions .
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4-Fluorobenzyl Group: A substituted benzyl moiety with a fluorine atom at the para position, enhancing electronic effects and potential target binding .
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N-(3-Methylbutyl)Acetamide Side Chain: A branched alkyl chain connected via an acetamide linker, influencing solubility and pharmacokinetic properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂FN₃O₃S |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-[3-[(4-Fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide |
| Canonical SMILES | CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
| Topological Polar Surface Area | 101 Ų |
The fluorine atom at the benzyl group enhances electronegativity, potentially improving membrane permeability and target affinity . The thieno[3,2-d]pyrimidine core, analogous to purine bases, may facilitate interactions with enzymes or receptors involved in nucleotide metabolism .
Synthetic Pathways and Methodologies
The synthesis of this compound likely involves multi-step strategies to assemble the thieno[3,2-d]pyrimidine core and attach substituents. Drawing from established methods for analogous structures , a plausible route includes:
Thieno[3,2-d]Pyrimidine Core Formation
The Thorpe-Ziegler cyclization is a common approach for constructing thienopyrimidine derivatives . Starting with a pyrimidine precursor bearing a mercapto group, cyclization under basic conditions forms the fused thiophene ring. For example, treatment of 2-mercaptopyrimidine derivatives with alkylating agents like chloroacetate yields intermediates that undergo intramolecular cyclization .
Attachment of the N-(3-Methylbutyl)Acetamide Side Chain
The acetamide side chain is typically introduced via nucleophilic acyl substitution. Activation of the carboxylic acid group (e.g., using thionyl chloride) forms an acyl chloride, which reacts with 3-methylbutylamine to yield the final acetamide .
Biological Activity and Mechanistic Insights
While direct studies on this compound are scarce, its structural components correlate with documented pharmacological activities:
Anticancer Activity
Fluorinated benzyl groups are prevalent in kinase inhibitors targeting EGFR or VEGFR pathways . The thienopyrimidine core may intercalate DNA or inhibit topoisomerases, inducing apoptosis in cancer cells . Preliminary studies on analogs show IC₅₀ values in the micromolar range against NSCLC models .
Anti-Inflammatory Effects
The N-(3-methylbutyl)acetamide moiety resembles bioactive amides in venoms, which modulate ion channels or G-protein-coupled receptors . This could suppress pro-inflammatory cytokines like TNF-α or IL-6, though mechanistic validation is required .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Thienopyrimidine Derivatives
The target compound’s unique combination of a fluorinated benzyl group and branched acetamide may synergize antimicrobial and anticancer effects, distinguishing it from simpler analogs .
Industrial and Pharmaceutical Applications
Drug Development
As a kinase inhibitor scaffold, this compound could be optimized for selective targeting of oncogenic mutants. Structural modifications at the C2 or N3 positions may enhance potency and reduce off-target effects .
Agricultural Chemistry
The N-(3-methylbutyl) group, akin to wasp venom amides , suggests potential as a biopesticide. Repellent properties against arthropods or antifungal activity in crops warrant further exploration .
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